![molecular formula C17H20ClN5O B2893766 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2097921-19-0](/img/structure/B2893766.png)

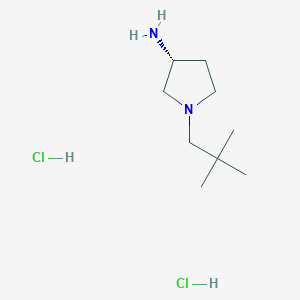

2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(5-chloropyrimidin-2-yl)piperidin-4-one” is related to your query . It has a molecular weight of 211.65 and its IUPAC name is "1-(5-chloropyrimidin-2-yl)piperidin-4-one" . Another related compound is “(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methanol” with a CAS No. 1261230-05-0 .

Molecular Structure Analysis

The InChI code for “1-(5-chloropyrimidin-2-yl)piperidin-4-one” is "1S/C9H10ClN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6H,1-4H2" . For “(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methanol”, the formula is "C10H14ClN3O" .

Physical And Chemical Properties Analysis

The compound “1-(5-chloropyrimidin-2-yl)piperidin-4-one” is a powder at room temperature . The related compound “(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methanol” has a molecular weight of 227.69 .

科学的研究の応用

Structural and Electronic Properties

The compound is structurally related to a class of compounds studied for their electronic and structural properties, particularly in the context of anticonvulsant drugs. Georges et al. (1989) examined crystal structures and ab initio molecular-orbital calculations of anticonvulsant compounds, including ones with structural motifs similar to the chemical . Their research provides insights into the electronic delocalization and structural orientation critical for the pharmacological activity of such compounds. This foundational understanding is pivotal for exploring further applications in medicinal chemistry (Georges, Vercauteren, Evrard, & Durant, 1989).

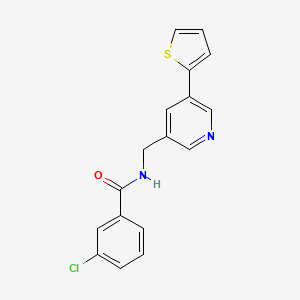

Antimicrobial and Antifungal Activities

Hossan et al. (2012) synthesized a series of compounds, including pyridines and pyrimidinones, with a focus on their antimicrobial potential. Starting from citrazinic acid, they developed compounds demonstrating significant antibacterial and antifungal activities. This research highlights the potential of structurally related compounds in contributing to the development of new antimicrobial agents, suggesting a possible application area for the compound (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

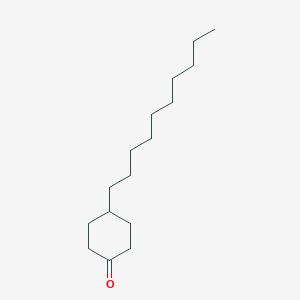

Synthesis and Biological Activities

Amr et al. (2008) focused on the synthesis of pyridine derivatives with varied biological activities, including analgesic and antiparkinsonian effects. By starting with 2-chloro-6-ethoxy-4-acetylpyridine, they prepared a range of derivatives showcasing the structural flexibility and potential pharmacological applications of such compounds. This work underscores the relevance of the compound's core structure in synthesizing derivatives with significant therapeutic benefits (Amr, Maigali, & Abdulla, 2008).

Safety and Hazards

作用機序

Target of Action

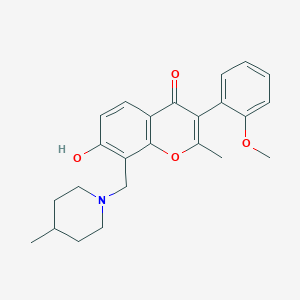

The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

The compound acts as an agonist to the GPR119 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. This compound, upon binding to the GPR119 receptor, stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Biochemical Pathways

The activation of the GPR119 receptor leads to the stimulation of two key biochemical pathways:

- Insulin release : The compound stimulates the release of insulin from pancreatic β-cells .

- Incretin release : It promotes the secretion of the incretin GLP-1 in the gastrointestinal tract .

These pathways play a crucial role in regulating blood glucose levels and are therefore of significant interest in the treatment of type 2 diabetes .

Pharmacokinetics

The compound’s efficacy in both acute and chronic in vivo rodent models of diabetes suggests favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The compound’s action results in a dual mechanism for lowering plasma glucose levels . By stimulating insulin release and promoting incretin secretion, it helps regulate blood glucose levels, making it a potential new treatment for type 2 diabetes .

特性

IUPAC Name |

2-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl]-6-cyclopropylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O/c18-14-9-19-17(20-10-14)22-7-5-12(6-8-22)11-23-16(24)4-3-15(21-23)13-1-2-13/h3-4,9-10,12-13H,1-2,5-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRFJQOXWQEPMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC=C(C=N4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-bromophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B2893688.png)

![4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2893690.png)

![(E)-methyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2893692.png)

![4,7-Dimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2893696.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(N-methylmethylsulfonamido)acetamide hydrochloride](/img/structure/B2893702.png)